10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S3/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUKYYVEUWIMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the sulfonyl and sulfanyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
- Synthesis Building Block : This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various organic reactions, facilitating the development of new chemical entities.
- Reagent Utilization : It can be employed as a reagent in diverse organic reactions, enhancing the efficiency and specificity of chemical transformations.
Biology
- Biological Activity Studies : Research indicates that this compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- For example, derivatives with similar structures have shown significant anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways such as the caspase cascade. In vitro studies have demonstrated inhibition of proliferation in various cancer cell lines with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Medicine
- Therapeutic Investigations : The compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals aimed at treating various diseases.
- Drug Development : Its unique properties make it a candidate for drug development processes targeting specific molecular pathways involved in disease mechanisms.
Industry
- Material Development : In industrial applications, this compound can be utilized in developing new materials such as polymers and coatings due to its distinctive structural properties.
Mechanism of Action
The mechanism of action of 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- 10-(4-ethylbenzenesulfonyl)-N-[3-(ethylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Uniqueness
The uniqueness of 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives characterized by a unique bicyclic structure that includes multiple nitrogen atoms and a thioether group. The presence of the ethylbenzenesulfonyl moiety enhances its solubility and potential interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this one exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade.
- Case Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial effects.
Pharmacological Profile
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Neuroprotective | Reduces neurotoxicity associated with α-synuclein |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound:
- Mechanism : It appears to counteract neurodegenerative processes by inhibiting α-synuclein aggregation, which is implicated in diseases like Parkinson's.
- Clinical Relevance : Animal models have shown promising results where administration of the compound led to improved motor function and reduced neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
